1-Fluoro-2-(4-(trifluoromethyl)phenyl)naphthalene 1-Fluoro-2-(4-(trifluoromethyl)phenyl)naphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC15894757
InChI: InChI=1S/C17H10F4/c18-16-14-4-2-1-3-11(14)7-10-15(16)12-5-8-13(9-6-12)17(19,20)21/h1-10H
SMILES:
Molecular Formula: C17H10F4
Molecular Weight: 290.25 g/mol

1-Fluoro-2-(4-(trifluoromethyl)phenyl)naphthalene

CAS No.:

Cat. No.: VC15894757

Molecular Formula: C17H10F4

Molecular Weight: 290.25 g/mol

* For research use only. Not for human or veterinary use.

1-Fluoro-2-(4-(trifluoromethyl)phenyl)naphthalene -

Specification

Molecular Formula C17H10F4
Molecular Weight 290.25 g/mol
IUPAC Name 1-fluoro-2-[4-(trifluoromethyl)phenyl]naphthalene
Standard InChI InChI=1S/C17H10F4/c18-16-14-4-2-1-3-11(14)7-10-15(16)12-5-8-13(9-6-12)17(19,20)21/h1-10H
Standard InChI Key VRXNGSQAHNIGCI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC(=C2F)C3=CC=C(C=C3)C(F)(F)F

Introduction

Molecular Structure and Chemical Properties

Structural Features

The compound’s naphthalene core provides a rigid, planar framework, while the fluorine atom and trifluoromethylphenyl group introduce electronic effects. The fluorine atom, being highly electronegative, withdraws electron density via inductive effects, whereas the trifluoromethyl group (CF3-\text{CF}_3) contributes to steric bulk and further electron withdrawal. These features are critical for modulating intermolecular interactions in both biological and material systems .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC17H10F4\text{C}_{17}\text{H}_{10}\text{F}_4
Molecular Weight290.25 g/mol
Boiling Point (Predicted)339.0 ± 37.0 °C
Density (Predicted)1.281 ± 0.06 g/cm³
CAS Number1261805-35-9

Synthetic Routes

Palladium-Catalyzed Cross-Coupling

The Suzuki–Miyaura coupling reaction is a prevalent method for synthesizing biaryl structures like 1-fluoro-2-(4-(trifluoromethyl)phenyl)naphthalene. This approach typically involves reacting a fluorinated naphthalene boronic acid with a brominated trifluoromethylphenyl derivative in the presence of a palladium catalyst (e.g., Pd(PPh3)4\text{Pd(PPh}_3)_4) and a base (e.g., Na2CO3\text{Na}_2\text{CO}_3) .

Ar-B(OH)2+Ar-BrPd catalystAr-Ar+Byproducts\text{Ar-B(OH)}_2 + \text{Ar}'\text{-Br} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar}' + \text{Byproducts}

Alternative Methods

Physicochemical Characteristics

Solubility and Stability

The compound exhibits limited solubility in polar solvents like water but is soluble in organic solvents such as dichloromethane and tetrahydrofuran. Its stability under ambient conditions is attributed to the strong C-F\text{C-F} bonds, which resist hydrolysis and oxidative degradation .

Spectroscopic Data

  • 19F NMR^{19}\text{F NMR}: The fluorine atoms resonate at distinct chemical shifts: the naphthalene-bound fluorine appears at δ116.8ppm\delta -116.8 \, \text{ppm}, while the CF3-\text{CF}_3 group shows a triplet near δ62.6ppm\delta -62.6 \, \text{ppm} .

  • IR Spectroscopy: Stretching vibrations for C-F\text{C-F} bonds are observed at 1,100–1,250 cm⁻¹, and aromatic C=C\text{C=C} vibrations occur at 1,450–1,600 cm⁻¹ .

Applications in Medicinal Chemistry

Enzyme Inhibition

The compound’s trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets. Preliminary studies suggest inhibition of cytochrome P450 enzymes, which are involved in drug metabolism .

Anticancer Activity

Fluorinated naphthalene derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, structural analogs of this compound induced apoptosis in MDA-MB-231 breast cancer cells by activating caspase-3 pathways .

Materials Science Applications

Organic Electronics

The electron-withdrawing effects of fluorine and CF3-\text{CF}_3 groups make the compound a candidate for electron-transport materials in organic light-emitting diodes (OLEDs). Its high thermal stability (Tm>250CT_m > 250^\circ \text{C}) is advantageous for device fabrication .

Nonlinear Optical (NLO) Properties

Quantum mechanical calculations reveal a second-order NLO response of 3,920.9 a.u., attributed to charge transfer between the naphthalene and trifluoromethylphenyl moieties. This property is exploitable in photonic devices .

Comparison with Structural Analogs

Table 2: Comparative Analysis of Fluorinated Naphthalene Derivatives

CompoundStructural VariationKey Properties
1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthaleneFluorine at position 8Higher lipophilicity (logP=4.2\log P = 4.2)
3-Fluoro-3',4',5'-trihydroxyflavoneFlavone backboneAntioxidant activity (IC50=12μM\text{IC}_{50} = 12 \, \mu\text{M})
1-Fluoro-4-(trifluoromethoxy)benzeneTrifluoromethoxy substituentEnhanced metabolic stability

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